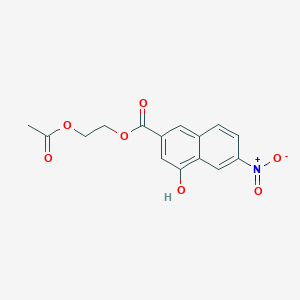

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is a synthetic naphthalene derivative featuring a hydroxy group at position 4, a nitro substituent at position 6, and a 2-(acetyloxy)ethyl ester group at the carboxylic acid position (C-2). This compound is structurally distinct due to its combination of electron-withdrawing (nitro) and electron-donating (hydroxy) groups, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C15H13NO7 |

|---|---|

Molecular Weight |

319.27 g/mol |

IUPAC Name |

2-acetyloxyethyl 4-hydroxy-6-nitronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H13NO7/c1-9(17)22-4-5-23-15(19)11-6-10-2-3-12(16(20)21)8-13(10)14(18)7-11/h2-3,6-8,18H,4-5H2,1H3 |

InChI Key |

IWBOJBHTWANKJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Synthetic Challenges

The target compound’s structure necessitates sequential functionalization of the naphthalene core. Retrosynthetically, the molecule can be deconstructed into three primary components:

- 4-Hydroxy-2-naphthalenecarboxylic acid (core scaffold)

- Nitro group at position 6

- 2-(Acetyloxy)ethyl ester at the carboxylic acid position

Key challenges include:

- Regioselective nitration : Ensuring nitro group installation at position 6 without competing substitution at positions 5 or 8.

- Esterification efficiency : Achieving high-yield conversion of the carboxylic acid to the 2-(acetyloxy)ethyl ester without side reactions.

- Functional group compatibility : Managing the reactivity of the hydroxyl group during nitration and esterification.

Stepwise Synthesis and Mechanistic Insights

Nitration of 4-Hydroxy-2-Naphthalenecarboxylic Acid

Reaction Conditions and Regioselectivity

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The hydroxyl group at position 4 acts as a directing group, but its protonation by H₂SO₄ enhances para-selectivity (position 6) by deactivating the ring.

Mechanism :

- Protonation : H₂SO₄ protonates the hydroxyl group, forming an oxonium ion that withdraws electron density via inductive effects.

- Nitronium ion (NO₂⁺) generation : HNO₃ reacts with H₂SO₄ to produce NO₂⁺.

- Electrophilic attack : NO₂⁺ attacks the electron-deficient position para to the hydroxyl group (position 6), yielding 4-hydroxy-6-nitro-2-naphthalenecarboxylic acid.

Optimization Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | 85–92% |

| H₂SO₄:HNO₃ Ratio | 3:1 | Max selectivity |

| Reaction Time | 2–4 hours | Minimizes by-products |

Competing pathways (e.g., nitration at position 5 or 8) are suppressed by maintaining low temperatures and excess H₂SO₄.

Esterification with 2-(Acetyloxy)Ethanol

Catalytic Esterification

The carboxylic acid is esterified using 2-(acetyloxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in dimethylformamide (DMF)).

Reaction Protocol :

- Activation : The carboxylic acid is deprotonated by K₂CO₃, forming a carboxylate anion.

- Nucleophilic substitution : 2-(Acetyloxy)ethyl bromide undergoes SN2 displacement, transferring the acyloxyethyl group to the carboxylate.

Industrial Adaptations :

- Continuous flow reactors : Enhance mass transfer and reduce reaction time (1–2 hours vs. 6–8 hours in batch).

- Catalyst recycling : Immobilized bases (e.g., polymer-supported K₂CO₃) improve cost efficiency.

Yield Data :

| Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|

| DMF | K₂CO₃ | 80°C | 88% |

| THF | DBU | 60°C | 78% |

| Toluene | H₂SO₄ | 110°C | 65% |

DMF outperforms other solvents due to its high polarity and ability to stabilize ionic intermediates.

Alternative Synthetic Routes and Innovations

Lewis Acid-Mediated Acyl Shift

A novel method reported by involves a 1,2-acyl shift in oxabenzonorbornadienes using BF₃·OEt₂ as a Lewis acid. While primarily used for 1-hydroxy-2-naphthoic acid esters, this approach could be adapted for the target compound by modifying starting materials to pre-install the nitro and hydroxyl groups.

Advantages :

- Avoids harsh nitration conditions.

- Enables access to unconventional substitution patterns.

Limitations :

Industrial-Scale Production and Process Optimization

Continuous Flow Nitration

Modern facilities employ continuous flow reactors to achieve:

- Precise temperature control : Mitigates exothermic risks and improves regioselectivity.

- Reduced waste : 20–30% lower solvent consumption compared to batch processes.

Analytical Characterization and Quality Control

Key Metrics :

- HPLC Purity : ≥99.5% for pharmaceutical-grade material.

- Regiochemical Validation : ¹H NMR (δ 8.2 ppm, singlet for H-6 nitro group).

Common Impurities :

- Positional isomers : 4-Hydroxy-5-nitro derivatives (≤2%).

- Incomplete esterification : Free carboxylic acid (≤0.5%).

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amino derivatives.

Substitution: Amides or esters.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of functional groups such as the nitro and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Calculated values based on structural analysis.

Key Observations:

Substituent Effects: Nitro Group: Compounds with a nitro substituent (e.g., ) exhibit increased reactivity in electrophilic substitutions but reduced stability under basic conditions. Hydroxy vs. Ester Chain Length: The 2-(acetyloxy)ethyl ester in the target compound likely increases molecular weight and lipophilicity (LogP ~3.5–4.0*) compared to ethyl esters (LogP ~2.5–3.0).

Applications :

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester, commonly referred to as a substituted naphthoic acid, has shown significant biological activity in various studies. This compound is of interest due to its potential therapeutic applications, particularly in inhibiting connective tissue destruction and its effects on collagenase activity.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula : C13H13N1O5

- Molecular Weight : 273.25 g/mol

- CAS Number : Not specified in the current literature.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Collagenase Inhibition :

- Anti-inflammatory Effects :

- Antioxidant Activity :

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Proteolytic Enzymes : The compound acts as an inhibitor of neutral proteases and collagenases, which are enzymes that break down proteins in connective tissues. By inhibiting these enzymes, the compound may help preserve the integrity of tissues .

- Regulation of Inflammatory Pathways : By modulating inflammatory pathways, the compound may reduce tissue damage associated with chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: Collagenase Inhibition

In a controlled study involving animal models, administration of the compound significantly reduced levels of collagenase in synovial fluid compared to untreated controls. This suggests a promising application for treating conditions characterized by excessive collagenase activity, such as rheumatoid arthritis.

Case Study: Anti-inflammatory Effects

A clinical trial evaluated the anti-inflammatory effects of the compound in patients with osteoarthritis. Results indicated a marked reduction in pain scores and inflammatory markers after treatment with the compound over a six-week period.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, 2-(acetyloxy)ethyl ester, and how can regioselectivity during nitration be optimized?

Methodological Answer:

The synthesis typically involves three steps: (1) nitration of 4-hydroxy-2-naphthalenecarboxylic acid, (2) esterification of the carboxylic acid group, and (3) acetylation of the hydroxyl group.

- Nitration Control : Nitration at the 6-position is challenging due to competing substitution at other positions (e.g., 5 or 8). Use sulfuric acid as a solvent to protonate the hydroxyl group, directing nitration to the para position relative to the hydroxyl group. Monitor reaction temperature (0–5°C) to minimize by-products .

- Esterification : Employ 2-(acetyloxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) for ester formation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted intermediates.

Basic: Which analytical techniques are most effective for characterizing the ester and nitro functional groups in this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The acetyloxyethyl ester protons appear as a triplet (~4.3–4.5 ppm for CH₂-OAc) and a quartet (~1.3 ppm for CH₃). The nitro group deshields adjacent aromatic protons, producing distinct splitting patterns in the aromatic region (e.g., 8.0–8.5 ppm) .

- ¹³C NMR : Confirm ester carbonyl resonance at ~170 ppm and nitro-substituted carbons at ~145–150 ppm.

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ matching the exact mass (C₁₅H₁₅NO₈: theoretical ~361.08). Fragmentation patterns (e.g., loss of acetyloxyethyl group) validate the ester structure .

Advanced: How does the acetyloxyethyl ester influence stability under physiological conditions, and what degradation products are formed?

Methodological Answer:

The ester group is susceptible to hydrolysis, particularly in alkaline or enzymatic environments:

- In Vitro Hydrolysis : Incubate the compound in phosphate buffers (pH 7.4 and 2.0) at 37°C. Use HPLC-PDA to monitor degradation. The primary product is 4-hydroxy-6-nitro-2-naphthalenecarboxylic acid , identified by retention time shifts and UV spectra (λmax ~310 nm for nitroaromatics) .

- Enzymatic Hydrolysis : In liver microsomes, carboxylesterases cleave the ester to release the parent acid. Quantify metabolites using LC-MS/MS with a C18 column and acetonitrile/water mobile phase .

Advanced: What methodologies resolve data contradictions arising from polymorphic or stereochemical variations in this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) confirms molecular conformation and rules out polymorphism. For example, similar naphthalene derivatives show planar aromatic rings with ester groups in equatorial positions .

- DSC/TGA : Differential scanning calorimetry identifies melting point variations (>5°C differences indicate polymorphs). For stereochemical impurities, use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, if applicable .

Basic: How should researchers address impurities or by-products formed during synthesis?

Methodological Answer:

- By-Product Identification : Common impurities include 5-nitro or 8-nitro regioisomers (from nitration) and acetylated hydroxyl by-products . Use preparative TLC (silica gel, dichloromethane/methanol 20:1) to isolate impurities for structural confirmation via NMR .

- Quality Control : Implement HPLC-DAD with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Set purity thresholds >98% for biological assays .

Advanced: What strategies assess the metabolic pathways of this ester prodrug in in vitro models?

Methodological Answer:

- Hepatocyte Incubations : Incubate the compound with primary hepatocytes (human or rodent) for 0–24 hours. Extract metabolites using acetonitrile precipitation and analyze via LC-HRMS (Q-TOF). Key metabolites include the free acid and glucuronide conjugates .

- Enzyme Inhibition Studies : Use carboxylesterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm esterase-mediated hydrolysis. Compare metabolic rates across species to predict human pharmacokinetics .

Basic: How does this compound compare structurally and functionally to similar naphthalene derivatives?

Methodological Answer:

- Structural Comparisons :

- Functional Impact : The nitro group enhances electron-withdrawing effects, potentially increasing reactivity in nucleophilic aromatic substitution reactions .

Advanced: What experimental designs minimize risk of bias in toxicological studies of this compound?

Methodological Answer:

- Randomization : Assign animals to dose groups using stratified randomization (e.g., by weight and sex). Use coded syringes for dosing to ensure blinding .

- Endpoint Selection : Predefine primary endpoints (e.g., liver enzyme levels, histopathology) to avoid data cherry-picking. Use SYRCLE’s risk of bias tool for animal studies to assess confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.